methyl 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate
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Description
Methyl 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate is a useful research compound. Its molecular formula is C14H13N5O3S and its molecular weight is 331.35. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Ubiquitin-Specific Protease 28 (USP28) . USP28 is a deubiquitinating enzyme that has been implicated in various malignancies, making it a promising target for cancer therapy .
Mode of Action
The compound interacts with its target, USP28, through a hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 . This interaction is thought to be responsible for the compound’s activity against USP28 .
Pharmacokinetics
The compound’s lipophilicity, which allows it to diffuse easily into cells, suggests that it may have good bioavailability .
Result of Action
The compound has demonstrated potent antitumor activities, particularly against MGC-803 and Hela cancer cell lines . This suggests that the compound’s action results in the inhibition of cancer cell proliferation.
Biological Activity
Methyl 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological implications based on existing research.
Compound Overview
- IUPAC Name : Methyl 2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetate
- Molecular Formula : C14H13N5O3S
- Molecular Weight : 331.35 g/mol
- CAS Number : 863500-89-4
Structural Characteristics
The compound features a triazolopyrimidine core with a methoxyphenyl substituent and a thioacetate group. The presence of the methoxy group is crucial as it can enhance the compound's lipophilicity and biological activity.
Antimicrobial Activity
Research indicates that derivatives of triazolo[4,5-d]pyrimidines exhibit significant antimicrobial properties. For instance, compounds with similar structures have been reported to be effective against various pathogenic bacteria such as E. coli and S. aureus due to their ability to disrupt microbial cell functions . The presence of the thiol group in this compound may also contribute to its antimicrobial efficacy.
Anticancer Activity
The triazolo[4,5-d]pyrimidine scaffold is recognized for its potential anticancer properties. Studies have shown that compounds within this class can inhibit cell proliferation in various cancer cell lines. For example, structural modifications in similar triazole derivatives have led to significant cytotoxic activities against leukemia cells with IC50 values indicating potent effects . The specific mechanism often involves the inhibition of key enzymes or pathways involved in cancer cell survival.
Anti-inflammatory and Antioxidant Effects
Some studies suggest that triazole derivatives possess anti-inflammatory and antioxidant properties. These effects are attributed to their ability to scavenge free radicals and inhibit pro-inflammatory cytokines. This could be particularly beneficial in managing chronic inflammatory conditions .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings include:
Structural Feature | Effect on Activity |
---|---|
Methoxy Group | Enhances lipophilicity and antimicrobial activity |
Thiol Group | Contributes to antioxidant properties |
Triazole Ring | Essential for anticancer activity |
Case Studies
- Antimicrobial Efficacy : A study evaluated several triazolo derivatives against Staphylococcus aureus and found that modifications at the thiol position significantly increased antibacterial potency.
- Cytotoxicity Assays : In vitro assays on various cancer cell lines demonstrated that this compound exhibited IC50 values comparable to established chemotherapeutics.
Properties
IUPAC Name |
methyl 2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3S/c1-21-10-5-3-9(4-6-10)19-13-12(17-18-19)14(16-8-15-13)23-7-11(20)22-2/h3-6,8H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUVSOJQLKGRBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)OC)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.